Tetraammonium ((octylimino)bis(methylene))bisphosphonate
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Overview
Description
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate is a chemical compound with the molecular formula C10H28N4O6P2. It is a tetraammonium salt of a bisphosphonic acid derivative, characterized by the presence of an octylimino group and bis(methylene)bisphosphonate moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium [(octylimino)bis(methylene)]bisphosphonate typically involves the reaction of phosphonic acid derivatives with appropriate amines. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of tetraammonium [(octylimino)bis(methylene)]bisphosphonate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications. The production process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in industrial processes for the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tetraammonium [(octylimino)bis(methylene)]bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate: Characterized by the presence of an octylimino group and bis(methylene)bisphosphonate moiety.
Other Bisphosphonates: Compounds like alendronate, neridronate, and ibandronate, which have different substituents but share the bisphosphonate core structure.
Uniqueness
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate is unique due to its specific structural features, such as the octylimino group, which may confer distinct chemical and biological properties compared to other bisphosphonates. This uniqueness makes it valuable for specific applications where other bisphosphonates may not be as effective.
Properties
CAS No. |
94202-07-0 |
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Molecular Formula |
C10H37N5O6P2 |
Molecular Weight |
385.38 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3 |
InChI Key |
ROGYYLQRCJOSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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